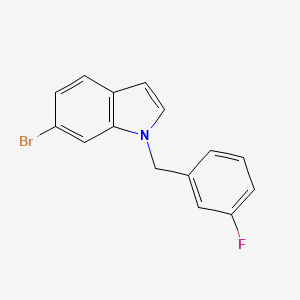

6-bromo-1-(3-fluorobenzyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-[(3-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDKDNCSHBOAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 6 Bromo 1 3 Fluorobenzyl 1h Indole and Analogues

Strategies for Regioselective Bromination of the Indole (B1671886) Nucleus at the C6 Position

The regioselective introduction of a bromine atom at the C6 position of the indole nucleus is a synthetic challenge due to the high reactivity of the pyrrole ring, particularly at the C3 position. Direct bromination of the unsubstituted indole typically leads to a mixture of products, with substitution occurring preferentially on the five-membered ring. Therefore, strategies to achieve selective C6 bromination focus on modulating the reactivity of the indole core.

Two primary approaches are commonly employed:

Directing Group and Protection Strategy: This method involves the introduction of an electron-withdrawing group at the N1 position of the indole. This modification deactivates the pyrrole ring towards electrophilic attack, thereby allowing for substitution on the benzene ring. For example, protecting the indole nitrogen with a group like a tert-butyloxycarbonyl (Boc) group can facilitate bromination on the carbocyclic ring. Subsequent removal of the protecting group yields the desired 6-bromoindole (B116670). A study demonstrated that introducing electron-withdrawing substituents at both the N1 and C8 positions of methyl indolyl-3-acetate allowed for highly regioselective bromination at C6 using bromine in carbon tetrachloride researchgate.net.

Synthesis from Pre-brominated Precursors: An alternative and often more reliable strategy involves constructing the indole ring from a benzene derivative that already contains a bromine atom at the desired position. This approach circumvents the challenges of regioselective bromination of the pre-formed indole nucleus. For instance, a Fischer, Bartoli, or Larock indole synthesis can be performed using a starting material like 4-bromo-2-nitrotoluene or a similarly substituted aniline derivative. researchgate.net

Recent advancements have also explored metal-catalyzed C-H functionalization. Ruthenium and rhodium catalysts have shown promise in directing the functionalization of indoles at specific positions on the benzene ring, including C6, offering a more direct route to these compounds. snnu.edu.cnacs.org Additionally, metal-free methods using Brønsted acids have been developed for the C6 functionalization of 2,3-disubstituted indoles. frontiersin.orgnih.gov

| Strategy | Description | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Protection-Bromination-Deprotection | The indole N1 is protected with an electron-withdrawing group to deactivate the pyrrole ring, followed by electrophilic bromination and subsequent deprotection. | Boc-anhydride, NBS/Br2, TFA/HCl | Good for certain substrates; utilizes readily available indole. | Multi-step process; yields can be variable. |

| Synthesis from Brominated Precursors | The indole ring is constructed from a benzene-based starting material that is already brominated at the correct position. | 4-bromo-substituted anilines/hydrazines, various cyclization conditions (e.g., Fischer, Larock). researchgate.netwikipedia.org | Unambiguous regiochemistry; often high yielding. | Requires synthesis or availability of specific precursors. |

| Catalytic C-H Bromination | Direct bromination of a C-H bond at the C6 position using a transition metal catalyst. | Ru or Rh catalysts, brominating source. snnu.edu.cnacs.org | Atom economical; direct functionalization. | Catalyst cost; may require specific directing groups. |

N1-Alkylation Techniques for the Introduction of Benzyl (B1604629) and Substituted Benzyl Moieties

The alkylation of the indole nitrogen (N1) is a fundamental transformation in the synthesis of indole derivatives. The introduction of benzyl and substituted benzyl groups is typically achieved through nucleophilic substitution, where the indole nitrogen acts as the nucleophile.

Classical methods for N-alkylation involve a two-step protocol: deprotonation of the indole N-H followed by reaction with an alkylating agent. google.comgoogle.com

Deprotonation: A strong base is used to generate the indolide anion. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).

Alkylation: The resulting anion reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the N-benzylated product. google.comrsc.org

The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile being preferred as they effectively solvate the cation and promote the reaction. google.comrsc.org

More modern approaches aim to use milder conditions and catalytic systems. For instance, phase-transfer catalysis can be employed to facilitate the reaction in a biphasic system, avoiding the need for strictly anhydrous conditions. Catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used effectively. google.comgoogle.com Greener alternatives include the use of benzylic alcohols as alkylating agents in the presence of a ruthenium catalyst. acs.org

Specific Methods for the Installation of the 3-Fluorobenzyl Group at N1

The installation of the 3-fluorobenzyl group onto the N1 position of 6-bromoindole follows the general principles of N-alkylation. The most direct method involves the reaction of 6-bromoindole with 3-fluorobenzyl bromide or a related halide.

A typical laboratory procedure would involve the following steps:

6-bromoindole is dissolved in a suitable polar aprotic solvent, such as DMF.

A base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is added to the solution to deprotonate the indole nitrogen. nih.gov

After a short period of stirring to ensure complete anion formation, 1-(bromomethyl)-3-fluorobenzene (3-fluorobenzyl bromide) is added to the reaction mixture.

The reaction is stirred, often at room temperature or with gentle heating, until completion, which is monitored by techniques like thin-layer chromatography (TLC).

Workup typically involves quenching the reaction with water and extracting the product into an organic solvent. The final product is then purified, usually by column chromatography.

Multi-step and Convergent Synthetic Approaches for the Target Compound

The synthesis of 6-bromo-1-(3-fluorobenzyl)-1H-indole can be accomplished through several strategic routes, which can be broadly categorized as multi-step (or linear) and convergent.

Multi-step (Linear) Synthesis: This approach involves the sequential modification of a starting indole core. The most straightforward linear synthesis starts with commercially available 6-bromoindole.

Route 1:

Step 1: N-alkylation of 6-bromoindole with 3-fluorobenzyl bromide using a base like NaH or KOH in DMF. This is the most direct and efficient linear approach.

An alternative linear synthesis could start from indole itself, although it is more circuitous:

Route 2:

Step 1: Protection of the indole nitrogen with an electron-withdrawing group (e.g., Boc).

Step 2: Regioselective bromination at the C6 position.

Step 3: Deprotection of the N1 position.

Step 4: N-alkylation with 3-fluorobenzyl bromide.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the molecule separately, which are then combined in a later step to form the final product. This strategy can be more efficient for creating analogues, as modifications can be made to each fragment independently.

For this compound, a convergent synthesis might involve a palladium-catalyzed indole synthesis, such as the Larock heteroannulation. wikipedia.org

Step A (Fragment 1 Synthesis): Preparation of N-(3-fluorobenzyl)-4-bromo-2-iodoaniline. This intermediate is synthesized from a simpler substituted aniline.

Step B (Fragment 2): An appropriate alkyne is chosen or synthesized.

Final Step: The two fragments are coupled using a palladium catalyst to construct the indole ring system in a single step, directly yielding the target compound or a close precursor. wikipedia.orgorganicreactions.org

| Approach | Starting Materials | Key Steps | Pros | Cons |

|---|---|---|---|---|

| Linear | 6-Bromoindole, 3-Fluorobenzyl bromide | N-alkylation | Direct, fewer steps, utilizes available starting material. | Less flexible for analogue synthesis. |

| Convergent | Substituted anilines, alkynes | Fragment synthesis, Pd-catalyzed cyclization (e.g., Larock). wikipedia.org | Highly flexible for creating libraries of analogues. | May require more complex starting materials and catalysts. |

Advanced Catalytic Methods in the Synthesis of this compound Analogues

Modern organic synthesis heavily relies on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of substituted indoles, including analogues of this compound, has benefited significantly from these developments.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern indole synthesis. mdpi.com Various named reactions allow for the construction of the indole core from simple, readily available precursors, offering broad functional group tolerance. organicreactions.orgmdpi.com

Larock Indole Synthesis: This involves the reaction of an ortho-haloaniline with a disubstituted alkyne, catalyzed by palladium, to form a 2,3-disubstituted indole. wikipedia.org This method could be adapted to synthesize the target scaffold by using an N-(3-fluorobenzyl)-4-bromo-2-iodoaniline.

Sonogashira Coupling followed by Cyclization: A two-step sequence where an o-haloaniline is first coupled with a terminal alkyne (Sonogashira coupling), followed by a cyclization reaction to form the indole ring. mdpi.com

Cacchi Reaction: A palladium-catalyzed reaction between N-substituted-2-alkynylanilides and aryl boronic acids can produce highly substituted indoles. mdpi.com

Other Transition Metal Catalysis: Besides palladium, other transition metals are also employed for indole synthesis and functionalization.

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N bond formation in cyclization steps leading to the indole nucleus.

Rhodium and Ruthenium Catalysis: These metals are particularly useful for C-H activation/functionalization reactions. researchgate.net This allows for the direct introduction of substituents onto the pre-formed indole core at positions that are otherwise difficult to access, such as C6. snnu.edu.cnacs.org

These catalytic methods are invaluable for creating libraries of analogues of this compound, enabling the exploration of structure-activity relationships by systematically varying substituents on both the indole core and the N-benzyl group.

Analytical Techniques for the Characterization of Synthetic Intermediates and Final Products

The unambiguous characterization of synthetic intermediates and the final this compound is essential to confirm its structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation in solution.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the aromatic protons on the indole and the fluorobenzyl ring, as well as the benzylic CH₂ group.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, helping to confirm the carbon skeleton.

¹⁹F NMR: This is specifically used to confirm the presence and chemical environment of the fluorine atom on the benzyl ring. mdpi.comrsc.org

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, confirming the precise connectivity of the atoms within the molecule.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, thereby determining its molecular weight. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. mdpi.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum would show characteristic absorption bands for aromatic C-H stretching, C=C stretching within the aromatic rings, C-N bonds, and the C-Br and C-F bonds. researchgate.netcsic.es

Chromatography:

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for preliminary purity assessment.

Column Chromatography: The primary method for the purification of the synthesized compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): Used for final purity analysis and quantification.

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. researchgate.net

Structure Activity Relationship Sar and Structural Modifications of 6 Bromo 1 3 Fluorobenzyl 1h Indole Derivatives

Impact of Halogen Substituents, Specifically Bromine at the C6 Position, on Biological Modulations

The presence and nature of halogen substituents on the indole (B1671886) scaffold are pivotal in modulating the biological efficacy of this class of compounds. The bromine atom at the C6 position of the indole ring, a key feature of the parent molecule, has been a focal point of SAR studies.

Halogenation, in general, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a halogen can influence various physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of indole derivatives, the position and type of halogen are critical determinants of activity.

The non-brominated derivative of a related brominated imidazopyrazinone core was found to be inactive, highlighting the critical role of the halogen in inducing cytotoxicity. nih.gov This underscores the importance of the bromine atom in the 6-bromo-1-(3-fluorobenzyl)-1H-indole scaffold for its biological function.

Table 1: Postulated Impact of C6-Halogen Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound/Modification | Halogen at C6 | Relative Biological Activity (Postulated) | Rationale |

| Analog 1 | H | Low | Absence of halogen may lead to reduced binding affinity. |

| Analog 2 | F | Moderate | Small size and high electronegativity of fluorine may offer favorable interactions but might be less optimal than bromine. |

| Analog 3 | Cl | Moderate to High | Chlorine, being larger than fluorine, might offer improved interactions. |

| Parent Compound | Br | High | The size, lipophilicity, and potential for halogen bonding of bromine are considered favorable for activity. nih.govbiosynth.com |

| Analog 4 | I | Variable | The large size of iodine could lead to steric hindrance, although it might also enhance binding in some cases. |

Note: This table is illustrative and based on general SAR principles in the absence of direct comparative data for the specific this compound series.

Role of the N1-Benzyl Substitution in Defining Pharmacological Profiles

The N1-benzyl group is another crucial pharmacophoric element. Its presence and substitution pattern are instrumental in defining the pharmacological characteristics of these indole derivatives. The N-benzylation of indoles is a common strategy to introduce a lipophilic and sterically significant group that can engage in various non-covalent interactions with target proteins. nih.gov

The fluorine atom on the benzyl (B1604629) ring, specifically at the meta-position (3-fluoro), is a key feature of the titular compound. The position of the fluoro substituent on the benzyl ring can dramatically alter the electronic properties and conformation of the molecule, thereby affecting its biological activity.

Fluorine substitution is known to influence properties such as pKa, metabolic stability (by blocking sites of metabolism), and binding interactions through the formation of hydrogen bonds or other electrostatic interactions. While specific studies detailing the positional effects of fluorine on the benzyl moiety of 6-bromo-1-benzyl-1H-indoles are limited, general principles of medicinal chemistry suggest that the 3-fluoro substitution can have a distinct impact compared to ortho (2-fluoro) or para (4-fluoro) substitutions. The meta-position can influence the electronic environment of the benzyl ring and its orientation relative to the indole core without causing significant steric hindrance that might be observed with an ortho-substituent.

The exploration of other substituents on the benzyl ring has provided further insights into the SAR of this class of compounds. Both the nature and position of these substituents play a critical role.

Studies on related N-benzyl indole series have shown that the introduction of different groups, such as electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups, can significantly modulate activity. The size, polarity, and hydrogen bonding capacity of these substituents are all important factors. For instance, in some series of anticancer indole derivatives, a para-substituted benzyl ring with a small, electron-withdrawing group has been shown to be favorable for activity.

Table 2: Postulated Impact of N1-Benzyl Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound/Modification | N1-Benzyl Substituent | Relative Biological Activity (Postulated) | Rationale |

| Analog 5 | Unsubstituted Benzyl | Moderate | The benzyl group itself provides a key hydrophobic interaction. |

| Analog 6 | 2-Fluorobenzyl | Moderate to High | The ortho-fluoro group can influence conformation and electronic properties, potentially enhancing activity. |

| Parent Compound | 3-Fluorobenzyl | High | The meta-fluoro group offers a unique electronic profile that may be optimal for target binding. |

| Analog 7 | 4-Fluorobenzyl | High | The para-fluoro group can also enhance activity through favorable electronic interactions. |

| Analog 8 | 4-Chlorobenzyl | High | A larger halogen at the para position can also be beneficial. |

| Analog 9 | 4-Methoxybenzyl | Moderate | An electron-donating group may be less favorable than an electron-withdrawing group in some contexts. |

| Analog 10 | 4-Nitrobenzyl | Low to Moderate | A strong electron-withdrawing group might alter the electronics to a less optimal state. |

Note: This table is illustrative and based on general SAR principles in the absence of direct comparative data for the specific this compound series.

Structure-Activity Relationship (SAR) at Various Positions of the Indole Core

While the C6 and N1 positions are critical, modifications at other positions of the indole core also significantly impact the biological activity. The indole nucleus is a versatile scaffold, and substitutions at C2, C3, C4, C5, and C7 can fine-tune the pharmacological profile. nih.gov

In many classes of bioactive indoles, the C2 and C3 positions are particularly important for activity. For instance, the introduction of small alkyl or aryl groups at C2 can enhance potency, while larger substituents may be detrimental. The C3 position is often a site for introducing groups that can participate in hydrogen bonding or other key interactions with the target.

Identification of Key Pharmacophoric Features and Structural Determinants for Activity

Based on the available information for related indole derivatives, a general pharmacophore model for anticancer activity can be proposed for the this compound series. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

The key pharmacophoric features for this class of compounds likely include:

A Hydrophobic Aromatic Region: The indole ring system itself serves as a key hydrophobic and aromatic feature, essential for π-π stacking or hydrophobic interactions with the target protein. nih.gov

An N1-Substituent with a Specific Vector: The N1-benzyl group provides a critical hydrophobic and aromatic extension from the indole core. The vector and orientation of this group, influenced by substituents like the 3-fluoro group, are likely critical for fitting into the binding pocket of the target.

An Electron-Rich Aromatic Ring: The fluorinated benzyl ring acts as an additional aromatic feature that can engage in various interactions. The fluorine atom can modulate the electronic properties of this ring and potentially form specific interactions.

These features collectively define the structural requirements for the biological activity of this compound derivatives. The precise spatial arrangement of these pharmacophoric elements is crucial for effective interaction with their biological target, leading to the observed pharmacological effects. Pharmacophore modeling and in silico toxicity assessments are valuable tools in the rational design of new, potent, and selective anticancer agents based on this scaffold. nih.gov

Preclinical Pharmacological Evaluation of 6 Bromo 1 3 Fluorobenzyl 1h Indole and Its Analogues

In Vitro Studies on Specific Biological Targets

In vitro studies are fundamental in early-stage drug discovery to determine the specific molecular targets with which a compound interacts. For indole (B1671886) derivatives, these targets often include enzymes and cell surface receptors that are critical in pathological processes.

Indole analogues have been extensively evaluated as inhibitors of various enzymes implicated in disease. The substitution pattern on the indole ring, including halogenation at the 6-position and N-alkylation, significantly influences potency and selectivity.

One key area of investigation is the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity is linked to neurodegenerative conditions like Parkinson's disease. nih.gov A series of N-substituted indole-based analogues were designed and evaluated as MAO-B inhibitors. Notably, compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide), which shares a fluorinated phenyl moiety with the title compound, emerged as a potent and selective MAO-B inhibitor with an IC50 value of 0.78 µM and a competitive mode of inhibition (Ki = 94.52 nM). nih.gov Another analogue, 4b (N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide), also showed high inhibitory activity (IC50 = 1.65 µM). nih.gov

Indole derivatives have also been identified as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and tested for their ability to inhibit EGFR tyrosine kinase. Compound 3a from this series proved to be a particularly potent and cancer-specific inhibitor of cell proliferation by targeting EGFR. nih.gov

Furthermore, the anti-inflammatory properties of many indole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes. nih.gov In silico studies of oxazole-bridged chalcone (B49325) derivatives of indole showed strong binding affinity for both COX-1 and COX-2 enzymes. isfcppharmaspire.com Specifically, compounds 5f and 5g in the series demonstrated high docking scores against COX-1, comparable to the standard drug celecoxib, while compounds 5c , 5f , and 5g showed high docking scores against COX-2. isfcppharmaspire.com

In the realm of infectious diseases, bromoindole derivatives have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme that helps protect bacteria from oxidative stress. Suppressing this enzyme can enhance the efficacy of antibiotics. nih.gov The compound NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) is one such inhibitor synthesized from a 6-bromoindole (B116670) core. nih.gov

| Compound/Analogue | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

|---|---|---|---|

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | Monoamine Oxidase B (MAO-B) | IC50: 0.78 µM; Ki: 94.52 nM | nih.gov |

| N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4b) | Monoamine Oxidase B (MAO-B) | IC50: 1.65 µM | nih.gov |

| 5-Bromoindole-2-carboxylic acid derivative (3a) | EGFR Tyrosine Kinase | Potent inhibitor | nih.gov |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-lyase (bCSE) | Selective inhibitor | nih.gov |

The structural similarity of the indole scaffold to neurotransmitters like serotonin (B10506) has made its derivatives prime candidates for targeting various receptors in the central nervous system.

Studies on naltrindole (B39905) analogues, where the core structure is fused with a morphinan (B1239233) ring, have revealed high affinity and selectivity for opioid receptors. These compounds were evaluated for their binding to delta, mu, and kappa opioid receptors. nih.gov A 7'-phenoxy substituted analogue (14 ) demonstrated a high affinity for the delta receptor (Ki = 0.71 nM), with over 40-fold selectivity over mu and kappa receptors. nih.gov Other indole-aryl amide derivatives have shown Ki values in the low micromolar range for the kappa-opioid receptor. nih.gov

Indole derivatives have also been explored as ligands for adenosine (B11128) receptors. Compounds 27a and 27b from one study exhibited submicromolar affinities for the A1 adenosine receptor (Ki values of 161 nM and 343 nM, respectively), acting as antagonists. nih.gov

In the context of serotonin receptors, which are key targets for treating conditions like irritable bowel syndrome and chemotherapy-induced nausea, novel 1,7-annulated indole derivatives have been developed as high-affinity 5-HT3 receptor antagonists. acs.org

Furthermore, heterocyclic analogues of the 3-phenylbenzazepine class, specifically 3-phenylazepino[5,4,3-c,d]indoles, have been synthesized and tested for their ability to bind dopamine (B1211576) receptors. Compound 5b from this series was the most potent and selective ligand, displacing radioligands from both D1 (Ki = 1.8 µM) and D2 (Ki = 8.9 µM) receptors. fau.de

| Analogue Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Naltrindole Analogue (7'-phenoxy) | Delta Opioid Receptor | 0.71 nM | nih.gov |

| Indole Derivative (27a) | A1 Adenosine Receptor | 161 nM | nih.gov |

| 3-Phenylazepino[5,4,3-c,d]indole (5b) | Dopamine D1 Receptor | 1.8 µM | fau.de |

| 3-Phenylazepino[5,4,3-c,d]indole (5b) | Dopamine D2 Receptor | 8.9 µM | fau.de |

In Vitro Cellular Activity Assessment

Following the identification of molecular targets, the effects of compounds are assessed in cellular models to understand their functional consequences, such as inhibiting cell growth or killing pathogens.

The anti-cancer potential of indole derivatives is a major area of research. nih.govmbimph.com Analogues have shown significant anti-proliferative effects across a wide range of cancer cell lines.

A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated potent, dose-dependent anti-proliferative activity against the A549 lung cancer cell line, with an IC50 value of 14.4 µg/mL. nih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which is crucial for angiogenesis, with an IC50 of 5.6 µg/mL. nih.gov Similarly, novel substituted indole-acrylamide derivatives have been evaluated as tubulin-targeting agents, with one compound showing an IC50 of 5.0 µM against Huh7 hepatocellular carcinoma cells. nih.gov

Derivatives of 2,3-disubstituted indoles have shown promising activity against apoptosis-resistant cancer cells, with C-3 ether and thioether indoles being the most potent. nih.gov One ether indole analogue, B6 , exhibited single-digit micromolar GI50 values against a panel of five cancer cell lines, including human glioblastoma (U373), non-small-cell-lung cancer (A549), and melanoma (SKMEL-28). nih.gov Furthermore, indole-aryl amide derivatives have demonstrated selective toxicity toward malignant cell lines; for instance, compound 5 was active against HT29 colon cancer cells while not affecting healthy intestinal cells. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | nih.gov |

| Substituted Indole-Acrylamide (1) | Huh7 (Liver) | 5.0 µM | nih.gov |

| Ether Indole (B6) | U373 (Glioblastoma) | 9 µM | nih.gov |

| Ether Indole (B6) | A549 (Lung) | 22 µM | nih.gov |

| Indole-aryl amide (2) | MCF7 (Breast) | 0.81 µM | nih.gov |

| Indole-aryl amide (2) | PC3 (Prostate) | 2.13 µM | nih.gov |

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents, with indole derivatives showing significant promise. nih.govturkjps.org Bromoindoles, in particular, have demonstrated potent activity.

A series of 6-bromoindolglyoxylamide derivatives were evaluated for antimicrobial properties. One analogue containing a spermine (B22157) chain (3 ) was the most potent, exhibiting rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov Another study focused on α,ω-di(indole-3-carboxamido)polyamine derivatives, where 5-bromo-substituted analogues were generally more broad-spectrum. Compound 13b was notably active against Staphylococcus aureus, Acinetobacter baumannii, and the fungus Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values ≤ 0.28 µM. nih.gov This class of compounds was also found to enhance the activity of conventional antibiotics like doxycycline. nih.gov

The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) (1 ) showed excellent antimicrobial activity, with a low MIC of 8 mg/L against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net This natural product also inhibited biofilm formation, a key factor in persistent infections. researchgate.net Synthetic indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also showed significant antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and Bacillus subtilis, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org

| Compound/Analogue | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,2-bis(6-bromo-3-indolyl) ethylamine (1) | E. coli, S. aureus, K. pneumoniae | 8 mg/L | researchgate.net |

| α,ω-di(5-bromoindole-3-carboxamido)polyamine (13b) | S. aureus, A. baumannii, C. neoformans | ≤ 0.28 µM | nih.gov |

| Indole-thiadiazole (2c) | B. subtilis | 3.125 µg/mL | turkjps.org |

| Indole-triazole (3c) | B. subtilis | 3.125 µg/mL | turkjps.org |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 µg/mL | nih.gov |

Indole-containing compounds, exemplified by the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, have a long history in treating inflammation. nih.gov Modern research focuses on novel analogues that modulate key inflammatory pathways.

Hybrid molecules containing both indole and imidazole (B134444) nuclei have been evaluated for anti-inflammatory activity. The compound LPSF/NN-52 (3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one) was shown to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized, with most compounds effectively inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 macrophage cells. rsc.org

N-acylhydrazone derivatives of indole have also been investigated. The compound JR19 (N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide) significantly inhibited leukocyte migration in a peritonitis model and effectively decreased levels of IL-6, TNF-α, IL-17, and IFN-γ, indicating a potent, NO-dependent anti-inflammatory effect. nih.gov

These findings underscore the potential of the indole scaffold, including halogenated and N-substituted derivatives like 6-bromo-1-(3-fluorobenzyl)-1H-indole, to yield compounds that can modulate critical biological targets and cellular pathways involved in cancer, infection, and inflammation.

Modulations Related to Neurodegenerative Diseases (e.g., MAO-B Inhibition)

A key area of investigation for indole derivatives in the context of neurodegenerative disorders, such as Parkinson's disease, is their ability to inhibit monoamine oxidase B (MAO-B). nih.gov This enzyme is crucial in the metabolic pathway of dopamine, and its inhibition can lead to increased dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease. nih.gov Furthermore, MAO-B activity contributes to oxidative stress through the production of hydrogen peroxide, a reactive oxygen species implicated in neuronal damage. nih.gov

Research has identified several indole-based compounds as potent and selective MAO-B inhibitors. Notably, a series of N-substituted indole analogues has been synthesized and evaluated for their MAO-B inhibitory potential. nih.gov Among these, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (an analogue where the 3-fluorobenzyl group is replaced by a 3-fluorobenzoyl group and a pyrazine-2-carboxamide moiety is present at the 5-position instead of a bromine at the 6-position) has demonstrated significant activity. nih.govnih.gov

Kinetic studies of this analogue revealed a competitive mode of inhibition against human MAO-B. nih.govnih.gov The inhibitory concentrations (IC50) and selectivity indices (SI) for this and a related analogue are presented in the table below, highlighting their potency and selectivity for MAO-B over MAO-A.

| Compound ID | Analogue Name | MAO-B IC50 (µM) | MAO-B Selectivity Index (SI) |

| 4b | N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 1.65 | >60 |

| 4e | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 0.78 | >120 |

| Data sourced from a study on novel indole-based MAO-B inhibitors. nih.gov |

The data indicates that the 3-fluorobenzoyl substitution, in particular, leads to a highly potent and selective MAO-B inhibitor. nih.gov The competitive nature of the inhibition suggests that these compounds bind to the active site of the enzyme, directly competing with the natural substrate. nih.govnih.gov

Further studies on other indole derivatives, such as 1-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea and thiourea (B124793) analogues, have also shown promising MAO-B inhibitory activity. nih.gov Several compounds from these series exhibited over 50% inhibition of MAO-B at a concentration of 10 µM, with some showing IC50 values in the nanomolar range, indicating high potency. nih.gov

Non-Human In Vivo Efficacy Studies of Indole Derivatives

While in vitro studies have established the potential of certain indole analogues as potent MAO-B inhibitors, the translation of these findings into in vivo efficacy is a critical next step in the preclinical evaluation process. As of the current literature review, specific non-human in vivo efficacy studies for this compound or its closely related analogues discussed above are not available.

However, the general approach for evaluating novel MAO-B inhibitors in vivo involves using animal models of neurodegenerative diseases, most commonly Parkinson's disease. bioworld.commdpi.com These models are designed to mimic the pathological and behavioral hallmarks of the disease in humans.

Standard preclinical models for Parkinson's disease include neurotoxin-induced models, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA). mdpi.commdpi.com In these models, the administration of the neurotoxin leads to the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. bioworld.com

The evaluation of a potential therapeutic agent like an indole-based MAO-B inhibitor in these models would typically involve:

Behavioral Assessments: Monitoring for improvements in motor function deficits, which are characteristic of these models and of Parkinson's disease.

Neurochemical Analysis: Measuring dopamine levels and its metabolites in the striatum to confirm the biochemical effects of MAO-B inhibition.

Histopathological Examination: Assessing the extent of neuroprotection by examining the survival of dopaminergic neurons in the substantia nigra. mdpi.com

The promising in vitro results for the indole analogues warrant further investigation through such in vivo studies to establish their therapeutic potential for neurodegenerative diseases. Future research should focus on conducting these non-human in vivo efficacy studies to validate the initial findings and provide a basis for potential clinical development.

Computational Chemistry and Molecular Modeling Insights for 6 Bromo 1 3 Fluorobenzyl 1h Indole

Molecular Docking Investigations of Ligand-Target Interactions

There are no specific molecular docking studies published in the scientific literature for 6-bromo-1-(3-fluorobenzyl)-1H-indole. Therefore, characterization of its binding modes, energetic calculations, and identification of key interacting amino acid residues with any specific biological target are not available.

Characterization of Binding Modes and Energetics

No data is available on the binding modes or interaction energetics of this compound with any protein targets.

Identification of Key Interacting Amino Acid Residues

There is no information identifying key amino acid residues that may interact with this compound within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published that specifically include this compound in their training or test sets.

Application of 2D and 3D QSAR Approaches

There are no documented applications of 2D or 3D QSAR methodologies specifically for a series of compounds centered around the this compound scaffold.

Development of Predictive Models for Biological Activity

No predictive QSAR models for assessing the biological activity of this compound have been reported.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

There are no published molecular dynamics (MD) simulation studies for this compound. Consequently, there is no available data regarding its conformational stability, flexibility, or the dynamic nature of its interactions with any biological target over time.

Quantum Chemical Calculations (DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For novel indole (B1671886) derivatives like this compound, DFT can provide invaluable insights into its fundamental chemical nature.

Electronic Properties: The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity.

DFT calculations can precisely map the distribution of these orbitals. For a substituted indole, the electron density of the HOMO is typically localized on the indole ring, signifying its electron-rich, aromatic character. The LUMO's distribution, in contrast, would be influenced by the electron-withdrawing or -donating nature of its substituents. In the case of this compound, the bromine and fluorobenzyl groups would modulate the electronic landscape of the parent indole scaffold.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors help in understanding how the molecule will interact with other chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules have a larger Egap and are less reactive.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons, calculated as χ² / (2η).

These parameters are crucial for predicting how a molecule might behave in a biological system or a chemical reaction. For instance, a high electrophilicity index might suggest that the molecule could interact with nucleophilic sites in biological macromolecules.

Illustrative Data for a Related Indole Derivative: The following table presents calculated electronic properties and reactivity descriptors for a representative indole derivative, as specific data for this compound is not available. This data is for illustrative purposes only.

| Parameter | Value |

| EHOMO | -6.2 eV |

| ELUMO | -1.5 eV |

| Energy Gap (Egap) | 4.7 eV |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 1.5 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.42 eV⁻¹ |

| Electrophilicity Index (ω) | 3.16 eV |

This is a hypothetical data table for illustrative purposes.

In Silico Predictions of Drug-likeness and Pharmacokinetic Profiles (excluding ADMET toxicity)

In the early stages of drug discovery, in silico tools are used to predict the drug-like properties and pharmacokinetic profile of a compound. These predictions help to identify candidates with a higher probability of success in later-stage clinical trials by flagging potential issues with absorption, distribution, metabolism, and excretion (ADME) before significant resources are invested.

Drug-likeness: Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Several empirical rules have been developed to assess drug-likeness, with Lipinski's Rule of Five being the most well-known. These rules are based on the physicochemical properties of successful oral drugs.

Lipinski's Rule of Five states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other rules, such as Veber's rule, also consider properties like the number of rotatable bonds and the topological polar surface area (TPSA), which are related to molecular flexibility and polarity, respectively. For this compound, these parameters can be readily calculated from its chemical structure to provide a preliminary assessment of its potential as an oral drug candidate.

Pharmacokinetic Profiles: Beyond simple drug-likeness rules, more sophisticated computational models can predict various pharmacokinetic parameters. These models are often built using machine learning algorithms trained on large datasets of experimental data. Key predicted pharmacokinetic properties (excluding toxicity) include:

Aqueous Solubility (LogS): This affects the dissolution of a drug in the gastrointestinal tract and its subsequent absorption.

Human Intestinal Absorption (HIA): Predicts the percentage of the drug that will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: An in vitro model for predicting intestinal permeability.

Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to cross the BBB and act on the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, affecting their bioavailability and distribution. Predicting if a compound is a substrate or inhibitor of P-gp is crucial.

Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism. Inhibition of specific CYP isoforms can lead to drug-drug interactions.

Illustrative Predicted Properties for a Substituted Indole: The following table provides an example of a predicted drug-likeness and pharmacokinetic profile for a hypothetical indole derivative, as specific data for this compound is unavailable.

| Property | Predicted Value | Interpretation |

| Drug-Likeness | ||

| Molecular Weight | 332.19 g/mol | Obeys Lipinski's Rule |

| LogP | 4.2 | Obeys Lipinski's Rule |

| Hydrogen Bond Donors | 0 | Obeys Lipinski's Rule |

| Hydrogen Bond Acceptors | 1 | Obeys Lipinski's Rule |

| Topological Polar Surface Area | 15.7 Ų | Good oral bioavailability predicted |

| Pharmacokinetics | ||

| Aqueous Solubility (LogS) | -4.5 | Moderately soluble |

| Human Intestinal Absorption | >90% | High |

| BBB Penetration | Yes | Likely to cross the BBB |

| P-gp Substrate | No | Not likely to be removed by P-gp |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

This is a hypothetical data table for illustrative purposes.

Mechanistic Elucidation and Molecular Target Identification of 6 Bromo 1 3 Fluorobenzyl 1h Indole

Methodologies for Identifying Specific Protein and Enzyme Targets

The initial and pivotal step in characterizing a novel compound is the identification of its direct binding partners within the proteome. A variety of powerful techniques can be employed for this purpose, each with its own strengths.

A common starting point is affinity chromatography , a method that involves immobilizing the small molecule of interest to a solid support to "pull down" its binding proteins from a complex cellular lysate. To apply this to 6-bromo-1-(3-fluorobenzyl)-1H-indole, a derivative with a linker for attachment to a resin would be synthesized. This method is particularly effective for identifying high-affinity interactions.

Another valuable technique is Drug Affinity Responsive Target Stability (DARTS) . This method leverages the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolysis. In a typical DARTS experiment, cell lysates would be treated with either this compound or a vehicle control, followed by digestion with a protease. The resulting protein fragments are then analyzed by gel electrophoresis and mass spectrometry to identify proteins that are protected from digestion in the presence of the compound.

In addition to these experimental approaches, computational methods, often referred to as in silico target fishing , play a crucial role in predicting potential targets. These methods can be broadly categorized into shape screening, pharmacophore screening, and reverse docking. These techniques compare the structure of this compound to databases of known ligands and their corresponding protein targets to identify potential binding partners.

| Methodology | Principle | Potential Application for this compound | Expected Outcome |

| Affinity Chromatography | Immobilized ligand captures binding partners from a lysate. | Synthesis of a derivatized version of the compound for attachment to beads, followed by incubation with cell lysates and mass spectrometry analysis of eluted proteins. | Identification of proteins that directly and with relatively high affinity bind to the compound. |

| DARTS | Ligand binding protects the target protein from proteolysis. | Treatment of cell lysates with the compound followed by limited proteolysis and identification of protected proteins by mass spectrometry. | A list of candidate target proteins that are stabilized upon binding of the compound. |

| In Silico Target Fishing | Computational comparison of the compound's structure to known ligands and protein binding sites. | Use of software to perform shape screening, pharmacophore modeling, and reverse docking against a library of protein structures. | A prioritized list of potential protein targets for subsequent experimental validation. |

Biochemical and Biophysical Approaches to Elucidate Mechanism of Action

Once potential protein targets have been identified, the next step is to validate these interactions and to elucidate the precise mechanism by which this compound exerts its effects. A combination of biochemical and biophysical assays is essential for this purpose.

Enzyme inhibition assays are fundamental for determining if the compound affects the catalytic activity of an identified enzyme target. For instance, if a kinase is identified as a potential target, its activity would be measured in the presence of varying concentrations of this compound to determine the IC50 value, a measure of the compound's potency.

To directly measure the binding affinity and kinetics of the interaction between the compound and its target protein, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. SPR can provide real-time data on the association and dissociation rates of the compound, while ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.

X-ray crystallography offers the possibility of obtaining a high-resolution, three-dimensional structure of this compound bound to its target protein. This provides unparalleled insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding event. Such structural information is critical for understanding the mechanism of action and for guiding future efforts in rational drug design.

| Technique | Information Gained | Hypothetical Finding for this compound |

| Enzyme Inhibition Assays | Potency of inhibition (IC50). | The compound inhibits the activity of a target enzyme, for example, a specific kinase, with an IC50 of 50 nM. |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association (ka) and dissociation (kd) rates. | The compound exhibits a high binding affinity for its target protein with a KD of 10 nM. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | The binding is determined to be enthalpically driven, suggesting strong, specific interactions. |

| X-ray Crystallography | High-resolution 3D structure of the compound-protein complex. | The structure reveals that the fluorobenzyl group of the compound occupies a key hydrophobic pocket in the active site of the target protein. |

Elucidation of Cellular Signaling Pathway Modulations

To understand the physiological consequences of the interaction between this compound and its target, it is crucial to investigate its effects on cellular signaling pathways.

Western blotting is a widely used technique to assess changes in the expression levels and post-translational modifications (such as phosphorylation) of key proteins within a signaling cascade. For example, if the compound targets a kinase, western blotting can be used to measure the phosphorylation status of its downstream substrates.

Reporter gene assays provide a functional readout of the activity of a specific signaling pathway. In this approach, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the signaling pathway of interest. Changes in reporter gene expression in the presence of the compound indicate modulation of the pathway.

For a more global and unbiased view of the compound's effects on cellular signaling, phosphoproteomics can be employed. This powerful mass spectrometry-based technique allows for the large-scale identification and quantification of phosphorylation events across the entire proteome, providing a comprehensive map of the signaling pathways that are modulated by the compound.

| Approach | Description | Potential Insight into the Action of this compound |

| Western Blotting | Measures changes in the levels and modification state of specific proteins. | Treatment with the compound leads to a decrease in the phosphorylation of a key signaling protein downstream of the identified target. |

| Reporter Gene Assays | Measures the activity of a specific signaling pathway. | The compound is found to inhibit the activity of a transcription factor-driven reporter gene, confirming its impact on a particular signaling cascade. |

| Phosphoproteomics | Global analysis of protein phosphorylation. | A large-scale phosphoproteomics experiment reveals that the compound significantly alters the phosphorylation of multiple proteins involved in a specific cellular process, such as cell cycle regulation. |

Investigation of On-Target and Off-Target Interactions

A critical aspect of drug development is to ensure that a compound is selective for its intended target and has minimal off-target effects, which can lead to toxicity.

Selectivity profiling involves testing the compound against a panel of related proteins or enzymes to assess its specificity. For instance, if this compound is found to be a kinase inhibitor, it would be screened against a large panel of kinases to determine its selectivity profile.

Cellular thermal shift assays (CETSA) can be used to confirm target engagement in a cellular context. This method is based on the principle that a compound binding to its target protein increases the protein's thermal stability. By heating cells treated with the compound and then measuring the amount of soluble target protein, one can determine if the compound is engaging its target within the cell.

To proactively identify potential off-target liabilities, in silico off-target prediction tools are employed. These computational methods screen the compound against a database of known off-targets, such as the hERG channel, which is associated with cardiac toxicity.

| Method | Purpose | Illustrative Result for this compound |

| Selectivity Profiling | To determine the specificity of the compound for its primary target. | The compound is found to be highly selective for its primary target, with greater than 100-fold selectivity over other related proteins. |

| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in living cells. | A significant thermal shift is observed for the target protein in cells treated with the compound, confirming that it binds to its target in a cellular environment. |

| In Silico Off-Target Prediction | To identify potential off-target interactions that could lead to adverse effects. | Computational screening predicts a low probability of interaction with known promiscuous targets, suggesting a favorable safety profile. |

Integration of Experimental and Computational Findings for Comprehensive Mechanistic Understanding

A truly comprehensive understanding of the mechanism of action of this compound can only be achieved through the integration of both experimental and computational data.

Computational modeling and molecular dynamics simulations can be used to rationalize the experimental findings. For example, the binding mode of the compound observed in a crystal structure can be used as a starting point for simulations to understand the dynamics of the interaction and the energetic contributions of different parts of the molecule.

The development of a Structure-Activity Relationship (SAR) model is another crucial aspect. By synthesizing and testing a series of analogs of this compound, a relationship between chemical structure and biological activity can be established. This information is invaluable for optimizing the potency and selectivity of the compound.

Ultimately, the goal is to construct a cohesive mechanistic model that integrates all the data from target identification, biochemical and biophysical characterization, cellular pathway analysis, and on- and off-target profiling. This model will provide a detailed picture of how this compound functions at the molecular and cellular levels, which is essential for its further development as a potential therapeutic agent.

| Integrated Approach | Objective | Synergistic Outcome for this compound |

| Computational Modeling | To provide a molecular-level explanation for experimental observations. | Molecular dynamics simulations explain the high affinity of the compound by revealing a particularly stable hydrogen bond network with the target protein. |

| Structure-Activity Relationship (SAR) | To guide the chemical optimization of the compound. | The SAR study identifies the 3-fluorobenzyl group as a key determinant of potency, providing a clear direction for the design of more effective analogs. |

| Mechanistic Model Construction | To create a holistic understanding of the compound's biological activity. | A comprehensive model is developed that links the binding of the compound to its target with the observed modulation of a specific signaling pathway and the resulting cellular phenotype. |

Future Perspectives and Translational Research Potential of Substituted Indole Scaffolds

Rational Design Principles for Novel 6-Bromo-1-(3-fluorobenzyl)-1H-indole Analogues

The rational design of new chemical entities is a key strategy in modern drug discovery, aiming to optimize the interaction of a molecule with its biological target. For a scaffold like this compound, design principles are guided by structure-activity relationship (SAR) studies, which investigate how specific chemical modifications influence biological activity.

Structure-Activity Relationship (SAR) Insights: SAR studies on related indole (B1671886) scaffolds provide a predictive framework for designing novel analogues. Modifications typically focus on several key positions on the indole ring and its substituents. nih.gov

Indole Core Substitution: The C6 position, occupied by a bromine atom in the target compound, is a critical site for modification. The bromine atom's size and lipophilicity can significantly impact membrane permeability and binding affinity. Replacing bromine with other halogens (e.g., chlorine, iodine) or with hydrogen-bond donors/acceptors can modulate the electronic and steric properties of the molecule, potentially altering its target selectivity and potency. researchgate.net

N1-Substituent Modification: The N1-benzyl group is crucial for orienting the molecule within a target's binding pocket. The position of the fluorine atom on the benzyl (B1604629) ring (ortho, meta, or para) can drastically alter electrostatic interactions. Further modifications, such as adding other substituents to the benzyl ring or replacing it with different aromatic or aliphatic groups, can explore new binding modes and improve pharmacological profiles.

Other Positions (C2, C3, C5): While the parent compound is unsubstituted at these positions, introducing functional groups like carboxamides, aldehydes, or small alkyl chains can introduce new interaction points with a biological target. For instance, SAR studies on indole-2-carboxamides have shown that substitutions on the indole and phenyl rings are crucial for activity at cannabinoid receptors. nih.gov

The following table outlines potential design strategies for creating analogues of this compound.

| Modification Site | Proposed Change | Rationale | Potential Outcome |

| Indole C6-Position | Replace Bromine (Br) with Chlorine (Cl) or Iodine (I) | Modulate halogen bond strength and lipophilicity. | Altered binding affinity and pharmacokinetic properties. |

| Introduce methoxy (B1213986) (-OCH3) or hydroxyl (-OH) group | Introduce hydrogen bonding capability. | Enhanced target specificity and altered solubility. | |

| N1-Benzyl Ring | Move Fluorine (F) from meta to ortho or para position | Change electrostatic potential and dipole moment. | Optimize interactions with the target's binding site. |

| Introduce additional substituents (e.g., -CF3, -CN) | Modify electronic properties and steric bulk. | Improve potency and selectivity. | |

| Replace benzyl with other heterocyclic rings (e.g., pyridyl) | Introduce new hydrogen bonding sites and alter geometry. | Explore new chemical space and target interactions. | |

| Indole C2/C3-Position | Add a carboxamide or ester group | Introduce hydrogen bond donor/acceptor capabilities. | Enhance binding affinity and create new interaction points. |

These rational design principles, often supported by computational modeling and X-ray crystallography, guide the synthesis of focused libraries of compounds to identify candidates with superior efficacy and safety.

Exploration of New Therapeutic Areas for Indole Derivatives

The indole scaffold is remarkably versatile, with derivatives showing efficacy across a wide spectrum of diseases. researchgate.net This versatility stems from the indole ring's ability to interact with diverse biological targets, including kinases, G-protein coupled receptors, and enzymes. mdpi.comnih.gov While the specific therapeutic applications of this compound are not yet defined, the known activities of related compounds suggest several promising avenues for investigation.

Established and Emerging Therapeutic Areas for Indoles:

Oncology: Indole derivatives are prominent in cancer therapy. Sunitinib, a multi-targeted tyrosine kinase inhibitor, is used to treat renal cell carcinoma, while vinca (B1221190) alkaloids like vincristine (B1662923) are anti-mitotic agents used in various chemotherapy regimens. nih.govnih.govmdpi.com The structural features of new indole compounds could be optimized for inhibiting novel cancer targets.

Anti-inflammatory: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) built on an indole framework that works by inhibiting cyclooxygenase (COX) enzymes. nih.gov Research continues into novel indole derivatives that modulate other inflammatory pathways, such as NF-κB, offering potential treatments for chronic inflammatory conditions. nih.gov

Infectious Diseases: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. nih.gov Indole-based compounds have demonstrated potent activity against bacteria, fungi, and viruses, including drug-resistant strains. researchgate.netnih.gov They are also being investigated as anti-tubercular agents. nih.gov

Neurodegenerative and Psychiatric Disorders: The indole structure is a key component of neurotransmitters like serotonin (B10506). This has led to the development of indole-based drugs for depression, anxiety, and other central nervous system (CNS) disorders. mdpi.com Furthermore, compounds targeting the translocator protein (TSPO), which is upregulated in neuroinflammation, have been developed from indole scaffolds. mdpi.com

The table below summarizes key therapeutic areas where indole derivatives have made an impact.

| Therapeutic Area | Example Indole-Based Drug | Mechanism of Action | Reference |

| Oncology | Sunitinib | Tyrosine kinase inhibitor | nih.gov |

| Vincristine | Tubulin polymerization inhibitor | nih.gov | |

| Anti-inflammatory | Indomethacin | COX enzyme inhibitor | nih.gov |

| Antihypertensive | Reserpine | Vesicular monoamine transporter inhibitor | mdpi.com |

| Antimicrobial | Apaziquone | Bioreductive alkylating agent | nih.gov |

| Neuroprotection | Pindolol | β-adrenergic receptor antagonist / 5-HT1A antagonist | researchgate.net |

Given this broad utility, derivatives like this compound represent a promising starting point for screening campaigns against a wide range of biological targets to uncover novel therapeutic applications.

Advancements in Synthetic Methodologies for Indole-Based Compounds

The synthesis of specifically substituted indoles is a central challenge in medicinal chemistry. While classical methods like the Fischer, Bischler, and Larock indole syntheses are foundational, modern chemistry has introduced more efficient, versatile, and environmentally friendly techniques. beilstein-journals.orgnih.gov These advancements are crucial for producing complex molecules like this compound and its analogues.

Modern Synthetic Approaches:

Metal-Catalyzed Carbonylative Synthesis: This approach uses transition metals like palladium or rhodium to introduce a carbonyl group (C=O) into the indole structure, providing a handle for further functionalization. beilstein-journals.orgnih.gov These reactions can be highly regioselective, allowing for precise synthesis of 2- or 3-substituted indoles. nih.gov

Reductive Cyclization: Metal-catalyzed reductive cyclization of nitro compounds, such as 2-nitrostyrenes, offers a direct route to the indole core. nih.gov Modern catalysts and conditions have made these reactions more efficient and less harsh than earlier methods. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and promote cleaner reactions compared to conventional heating. tandfonline.com This "green chemistry" approach is well-suited for the rapid synthesis of libraries of indole derivatives for screening purposes. tandfonline.com

Electrochemical Synthesis: Electrochemistry provides a metal-free and oxidant-free method for intramolecular C-H amination, enabling the cyclization of vinyl anilines to form the indole ring. organic-chemistry.org This technique offers a high degree of control and sustainability.

The following table compares various synthetic strategies for indole derivatives.

| Synthetic Method | Key Features | Catalysts/Reagents | Advantages | Reference |

| Fischer Indole Synthesis | Classical method from phenylhydrazine (B124118) and an aldehyde/ketone. | Acid catalyst | Widely applicable, foundational method. | nih.gov |

| Carbonylative Cyclization | Palladium-catalyzed double cyclization of alkynylanilines. | PdI2 / KI, CO-air mixture | Forms complex fused ring systems in one step. | nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Various (e.g., cerium(IV) ammonium (B1175870) nitrate) | Rapid, high yield, environmentally friendly. | tandfonline.com |

| Electrochemical Cyclization | Dehydrogenative cyclization of 2-vinylanilides. | Organic redox catalyst, electricity | Avoids use of chemical oxidants and metals. | organic-chemistry.org |

These advanced methodologies provide the necessary tools to efficiently synthesize and functionalize the this compound scaffold, facilitating the exploration of its therapeutic potential.

Role of Artificial Intelligence and Machine Learning in Indole Derivative Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by accelerating timelines and improving the efficiency of discovering new drugs. ijirt.orgmednexus.org For scaffolds like indole, AI/ML can be applied at every stage of the discovery pipeline, from initial design to preclinical analysis.

Applications of AI/ML in Drug Discovery:

De Novo Drug Design: Generative AI models can design novel molecules from scratch. By learning from vast databases of known active compounds, these models can propose new indole derivatives with a high probability of being active against a specific target.

Virtual Screening and Target Prediction: ML algorithms, such as graph neural networks, can screen massive virtual libraries of compounds to predict their binding affinity for a given protein target. astrazeneca.com This allows researchers to prioritize which analogues of this compound to synthesize and test, saving significant time and resources. acs.org

Predictive Modeling (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it is even synthesized. astrazeneca.com This early-stage filtering helps eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles.

Data Analysis and Interpretation: AI is adept at analyzing the large, complex datasets generated during high-throughput screening and other experimental assays, helping to identify subtle structure-activity relationships that might be missed by human researchers. astrazeneca.comacs.org

The table below highlights the role of various AI/ML techniques in the drug discovery process.

| Drug Discovery Stage | AI/ML Technique | Application | Reference |

| Target Identification | Natural Language Processing (NLP) | Mine scientific literature to identify novel drug targets. | |

| Hit Generation | Generative Adversarial Networks (GANs) | Design novel molecules with desired properties (de novo design). | jsr.org |

| Lead Optimization | Graph Neural Networks (GNNs), Transfer Learning | Predict bioactivity (potency, selectivity) and ADMET properties of analogues. | astrazeneca.com |

| Preclinical Studies | Deep Learning | Analyze imaging data and predict clinical trial outcomes. | ijirt.org |

By leveraging these powerful computational tools, the development of novel drugs based on the this compound scaffold can be made more efficient, cost-effective, and successful. ijirt.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1-(3-fluorobenzyl)-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or alkylation reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives react with fluorinated alkynes in PEG-400:DMF solvent mixtures at room temperature, followed by extraction with ethyl acetate and purification via flash column chromatography (gradient elution: 70:30 to 100% EtOAc/hexanes) . Yield optimization requires careful stoichiometric control (e.g., 1.3 equivalents of alkyne) and catalyst loading (CuI, 2 equivalents). Lower yields (25–46%) in similar compounds highlight the need for inert atmospheres and extended reaction times (12–24 hours) to minimize side products .

Q. How is this compound characterized spectroscopically, and what key NMR/HRMS signatures distinguish it?

- Methodological Answer :

- 1H NMR : Look for aromatic proton signals in the δ 6.80–7.23 ppm range (integration confirms substituent positions). Benzyl protons appear as triplets (e.g., δ 4.51 ppm, J = 5.8 Hz) .

- 13C NMR : Fluorinated carbons exhibit coupling (e.g., δ 128.1, d, J = 4.2 Hz; δ 116.4, d, J = 21.4 Hz) .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 397.0653) confirm molecular formula .

- 19F NMR : Fluorine environments are resolved at δ -114.65 ppm .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer : Residual solvents (DMF, PEG-400) and unreacted intermediates are common impurities. Purity is assessed via TLC (Rf ~0.22 in 70:30 EtOAc/hexanes) and HPLC. Flash chromatography with gradient elution removes polar/nonpolar impurities. Residual Cu(I) is quantified via ICP-MS or chelation with EDTA .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound derivatives?

- Methodological Answer : SC-XRD using SHELXL or OLEX2 provides unambiguous bond lengths, angles, and dihedral angles (e.g., –COOH group orientation in indole derivatives at 6(4)°) . High-resolution data (R factor <0.063) are refined with SHELXTL, leveraging hydrogen-bonding networks (O–H⋯O, N–H⋯O) to confirm packing motifs . For macromolecules, SHELXPRO integrates twinned data refinement .

Q. How do structural modifications (e.g., bromine/fluorine substitution) affect the compound’s biological activity or receptor binding?

- Methodological Answer : Bromine enhances electrophilic reactivity for nucleophilic substitution, while fluorine improves metabolic stability and bioavailability. In CB1 receptor studies, indole derivatives with bulky substituents (e.g., naphthyl) show higher affinity (Ki = 17–23 nM) due to hydrophobic interactions. Comparative SAR studies using 6-iodo/bromo analogs reveal halogen-dependent binding via X-ray crystallography or molecular docking .

Q. How should researchers address contradictory data in synthetic yields or analytical results across studies?

- Methodological Answer :

- Yield Discrepancies : Optimize catalyst (e.g., CuI vs. Pd/C) and solvent systems (e.g., DMF vs. THF). For example, PEG-400 reduces viscosity, improving reaction homogeneity .

- Analytical Conflicts : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and SC-XRD. For HRMS discrepancies, calibrate with internal standards (e.g., sodium formate) .

- Statistical Analysis : Use ANOVA to assess reproducibility across batches and identify outliers in crystallographic data (e.g., SHELXL’s R1/wR2 convergence criteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.